molecular formula C12H18N2O B14366981 Urea, N-pentyl-N'-phenyl- CAS No. 91907-79-8

Urea, N-pentyl-N'-phenyl-

Cat. No.: B14366981
CAS No.: 91907-79-8
M. Wt: 206.28 g/mol
InChI Key: RMXZKIFWPBHAPR-UHFFFAOYSA-N
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Description

Urea, N-Pentyl-N'-phenyl- is a chemical compound featuring a urea scaffold substituted with a pentyl and a phenyl group. The urea functional group is a privileged scaffold in modern medicinal chemistry and drug discovery due to its proven capability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and drug properties . Compounds containing the N-aryl urea motif are of significant interest in the development of therapeutic agents for a range of diseases, including anticancer, antidiabetic, and anticonvulsive applications . The pentyl and phenyl substituents on the urea core can influence the compound's overall physicochemical properties, such as lipophilicity and hydrogen bonding potential, which are key factors in drug absorption and bioavailability . Researchers utilize such urea derivatives as versatile building blocks or core structures in organic synthesis and medicinal chemistry research. For instance, structurally similar phenyl-urea derivatives have been investigated as dual-target ligands for the treatment of type 2 diabetes , and other urea-based compounds are explored as kinase inhibitors in oncology research . A closely related analogue, N-Cyclohexyl-N'-(propyl)phenyl urea, has been identified as an inhibitor of the bifunctional epoxide hydrolase 2, suggesting potential research avenues for this compound class in enzymology . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

91907-79-8

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-pentyl-3-phenylurea

InChI

InChI=1S/C12H18N2O/c1-2-3-7-10-13-12(15)14-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H2,13,14,15)

InChI Key

RMXZKIFWPBHAPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Direct Reaction of Isocyanates with Amines

The most straightforward route involves the nucleophilic addition of pentylamine to phenyl isocyanate (or vice versa). Phenyl isocyanate can be generated via phosgene or safer alternatives like triphosgene. For example, potassium isocyanate (KOCN) in aqueous HCl efficiently reacts with primary amines to form ureas.

Procedure :

  • Dissolve phenylamine (2 mmol) in 1 N HCl.
  • Add KOCN (2.2 equiv.) and stir at room temperature for 6–12 hours.
  • Filter the precipitate and wash with HCl to yield N-phenylurea.
  • React with pentylamine in a polar solvent (e.g., THF) at 25°C for 12 hours.

Yield : 70–90%.

Limitations : Requires handling hazardous isocyanates. Selectivity issues may arise with mixed amines due to differences in pKa.

Carbamate Aminolysis in Dimethyl Sulfoxide (DMSO)

Phenyl Carbamate Intermediate

Phenyl carbamates, synthesized from phenyl chloroformate and amines, react with pentylamine in DMSO to form ureas.

Procedure :

  • Prepare phenyl pentylcarbamate by reacting pentylamine with phenyl chloroformate.
  • Dissolve in DMSO and add phenylamine.
  • Stir at 25°C for 3 hours.

Yield : 75–85%.

Advantages : Avoids isocyanates; DMSO enhances nucleophilicity.

Triphosgene-Mediated One-Pot Synthesis

In Situ Isocyanate Generation

Triphosgene (BTC) converts amines to isocyanates under mild conditions.

Procedure :

  • Add triphosgene (1 mmol) to pentylamine (3 mmol) in CH₂Cl₂ at 0°C.
  • Stir for 1 hour, then add phenylamine in THF.
  • Reflux for 6 hours.

Yield : 73–76%.

Safety : Triphosgene is less volatile than phosgene but still requires careful handling.

Hofmann Rearrangement

Carboxamide to Urea Conversion

Carboxamides undergo Hofmann rearrangement with N-bromosuccinimide (NBS) to form isocyanates, which are trapped by amines.

Procedure :

  • Oxidize N-pentylbenzamide with NBS/KOH.
  • Trap the intermediate isocyanate with phenylamine.

Yield : 60–70%.

Drawbacks : Low scalability due to multiple steps.

One-Pot Alkylation of Urea

Thermal Condensation

Urea reacts sequentially with phenylamine and pentylamine in a high-boiling solvent (e.g., xylene).

Procedure :

  • Heat urea with phenylamine (1:1.2 mol) at 180°C for 4 hours.
  • Add pentylamine (1.5 equiv.) and reflux for 12 hours.

Yield : 65–75%.

Selectivity : Excess urea minimizes dialkylation.

Comparative Data Table

Method Reactants Conditions Yield (%) Reference
Isocyanate (KOCN) Phenylamine, KOCN H₂O, 25°C, 6–12 h 70–90
Carbamate Aminolysis Phenyl carbamate DMSO, 25°C, 3 h 75–85
Triphosgene Pentylamine, BTC CH₂Cl₂/THF, 0–25°C 73–76
Hofmann Rearrangement N-Pentylbenzamide, NBS KOH, 25°C 60–70
One-Pot Alkylation Urea, Phenylamine Xylene, 180°C 65–75

Chemical Reactions Analysis

Types of Reactions

Urea, N-pentyl-N’-phenyl- can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

    Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while the pentyl group can be reduced to form corresponding amines.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Nucleophilic Substitution: Substituted ureas or amines.

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Hydrolysis: Amines and carbon dioxide.

Scientific Research Applications

Urea, N-pentyl-N'-phenyl-, a urea derivative with a pentyl and a phenyl group attached to the nitrogen atoms, has applications in chemistry, biology, medicine, and industry. Its mechanism of action involves interactions with molecular targets, like enzymes and proteins, forming hydrogen bonds and non-covalent interactions that can alter their activity and function. The specific pathways involved are dependent on the biological context and the nature of the target molecules. Urea derivatives, including Urea, N-pentyl-N'-phenyl-, have been explored for their biological activities, particularly in medicinal chemistry, with potential as modulators in various biological processes.

Scientific Research Applications

  • Chemistry Urea, N-pentyl-N'-phenyl- serves as a building block in the synthesis of more complex organic molecules.
  • Biology It is investigated as a biochemical probe because of its ability to interact with proteins and enzymes. Studies suggest that urea derivatives can interact favorably with proteins, influencing their stability and functionality through interactions such as stacking and hydrogen bonding. Urea can optimally solvate aromatic groups in proteins, leading to distortion of the protein hydrophobic core. Stacking and NH-π interactions with urea are responsible for stabilizing Trp6 in the unfolded state . Urea-assisted RNA unfolding can be explained by the engagement of an extrahelical state via π-π, NH-π, and hydrogen bonding interactions with the urea moiety. Stacking interactions are only possible with urea, which explains its strong denaturing actions .
  • Medicine It is explored for potential therapeutic properties and its use as a precursor for drug development. Some urea derivatives disrupt cytokine signaling pathways, indicating potential therapeutic roles in treating diseases related to inflammation or immune responses.
  • Industry Urea, N-pentyl-N'-phenyl- is utilized in the production of polymers, resins, and other industrial chemicals.

Interactions of Urea Derivatives

Urea derivatives can engage in significant molecular interactions with biological macromolecules. These interactions include:

  • Hydrogen bonding Urea derivatives can form hydrogen bonds with target molecules, influencing their activity and function.
  • Non-covalent interactions These compounds can engage in non-covalent interactions with enzymes and proteins.
  • Aromatic ring stacking Aromatic rings in urea derivatives can stack, which is important in urea-assisted protein denaturation .
  • NH-π interactions Interactions between the NH bonds of urea and aromatic rings can occur .

Conformational Preferences of Urea Derivatives

Theoretical studies suggest that a conformation showing the two aromatic rings with a face-to-face disposition in a mirror image relationship is disfavored . X-ray structural studies revealed a staggered relationship where the overlap of the HOMO of one ring with the LUMO of the other is enhanced . More recent studies highlight a more dynamic behavior of N,N′-aryl ureas and N,N′-diaryl-N,N′-dialkyl ureas, although still in favor of the predominant isomer from solid-state studies . Stereochemical switching through N-methylation of ureas from a transoid structure to the preferred bis-cis-N,N′-dimethyl-N,N′-diphenylureas has been exploited .

Disruption of Planarity

The disruption of the planarity of urea derivatives can enhance water solubility by reducing their crystal packing energy . Breaking the urea symmetry by introducing a substituent on one of the urea nitrogens disrupts planarity . For example, N-Methyl-N-1-naphthyl urea acts as a disruptor of cytokine-mediated STAT1 signaling in β-cells .

Examples of Urea Derivatives

Compound NameStructure FeaturesUnique Aspects
Urea, N,N'-diphenyl-Two phenyl groups attached to nitrogen atomsExhibits distinct thermal stability properties
Urea, N,N'-dimethylureaTwo methyl groups at nitrogen positionsShows different solubility characteristics
Urea, N-(1-methylheptyl)-N'-phenylAliphatic chain variation with a phenyl groupPotentially different biological activity profile
Urea, N-(1,3-dimethylbutyl)-N'-phenylContains branched alkane substituentKnown for high bioaccumulation concerns
Urea, N-pentyl-N'-phenyl-Specific combination of aliphatic and aromatic groupsMay provide distinct chemical reactivity and biological activity compared to other urea derivatives. The methyl group in the ortho-position of the phenylurea was selected based on preliminary pharmacokinetic studies .

Mechanism of Action

The mechanism of action of Urea, N-pentyl-N’-phenyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Molecular Properties

The table below compares key structural features and molecular parameters of N-pentyl-N'-phenyl-urea with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (R₁, R₂) Key Features Reference
Urea, N-pentyl-N'-phenyl- C₁₂H₁₈N₂O* ~206.29* R₁ = pentyl, R₂ = phenyl Asymmetric; hydrophobic pentyl chain Inferred
Urea, N-cyclohexyl-N'-phenyl- C₁₃H₁₈N₂O 218.29 R₁ = cyclohexyl, R₂ = phenyl Bulky cyclohexyl enhances rigidity
Urea, N,N-dibutyl-N'-phenyl- C₁₅H₂₄N₂O 248.36 R₁/R₂ = butyl, R₃ = phenyl Symmetric alkyl groups increase lipophilicity
Urea, N,N'-diphenyl- C₁₃H₁₂N₂O 212.25 R₁/R₂ = phenyl Symmetric; aromatic interactions dominate
Urea, N-(2-methylphenyl)-N'-phenyl- C₁₄H₁₄N₂O 226.27 R₁ = 2-methylphenyl, R₂ = phenyl Steric hindrance from methyl substituent

*Estimated based on structural analogs.

Key Observations:
  • Cyclohexyl groups (as in ) introduce steric bulk, affecting binding affinity in biological systems. Aromatic Groups: Phenyl groups enable π-π stacking interactions, critical for binding to aromatic residues in enzymes or receptors .
  • Symmetry vs. Asymmetry : Symmetric ureas (e.g., N,N'-diphenyl-) often exhibit lower solubility but higher thermal stability. Asymmetric derivatives (e.g., N-pentyl-N'-phenyl-) offer tailored pharmacokinetic profiles .

Physicochemical Properties

  • Solubility : Alkyl chains (e.g., pentyl) reduce aqueous solubility but enhance lipid solubility, critical for drug delivery. For instance, N,N-dibutyl-N'-phenyl-urea (logP ≈ 4.5) is more lipophilic than N,N'-diphenyl-urea (logP ≈ 3.2) .
  • Stability : Ureas with bulky substituents (e.g., cyclohexyl) exhibit higher thermal stability due to reduced molecular flexibility .
  • Spectroscopic Profiles: Azo-dye coupling methods (e.g., with 2-aminobenzothiazole) used for phenyl-containing compounds () could be adapted for quantifying N-pentyl-N'-phenyl-urea in formulations.

Q & A

Q. What mechanistic studies elucidate N-pentyl-N'-phenylurea’s role in enzyme inhibition?

  • Methodological Answer : Use stopped-flow kinetics to measure binding constants. Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites. Site-directed mutagenesis validates critical residues interacting with the urea moiety .

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